molecular formula C6H3BrO4S B8639077 4-Bromothiophene-2,3-dicarboxylic acid

4-Bromothiophene-2,3-dicarboxylic acid

Cat. No.: B8639077
M. Wt: 251.06 g/mol
InChI Key: JQGOOAMVYWPFNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromothiophene-2,3-dicarboxylic acid is a halogenated heterocyclic compound featuring a thiophene ring substituted with a bromine atom and two carboxylic acid groups at the 2- and 3-positions. The bromine substituent introduces electronic and steric effects distinct from non-halogenated analogs, influencing reactivity, solubility, and biological activity .

Properties

Molecular Formula

C6H3BrO4S

Molecular Weight

251.06 g/mol

IUPAC Name

4-bromothiophene-2,3-dicarboxylic acid

InChI

InChI=1S/C6H3BrO4S/c7-2-1-12-4(6(10)11)3(2)5(8)9/h1H,(H,8,9)(H,10,11)

InChI Key

JQGOOAMVYWPFNN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(S1)C(=O)O)C(=O)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

Compound Name Core Structure Substituents Key Structural Differences
4-Bromothiophene-2,3-dicarboxylic acid Thiophene Br at 4-position; -COOH at 2,3 Bromine enhances electrophilicity
Pyrazine-2,3-dicarboxylic acid Pyrazine -COOH at 2,3 Nitrogen-rich ring; higher polarity
6-Chloroquinoxaline-2,3-dicarboxylic acid Quinoxaline Cl at 6-position; -COOH at 2,3 Fused benzene-pyrazine ring; planar
Chlorendic acid Bicycloheptene Cl at bridge; -COOH at 2,3 Rigid bicyclic framework; high stability
Methylbicycloheptene-2,3-dicarboxylic anhydride (MNA) Bicycloheptene Methyl group; anhydride form Enhanced thermal stability

Key Observations :

  • Bromine vs. Chlorine : Bromine’s larger atomic radius and lower electronegativity compared to chlorine (e.g., in chlorendic acid) may reduce hydrogen bonding capacity but increase lipophilicity .
  • Heterocyclic vs.

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Stability Notes
This compound Not reported Likely moderate in polar solvents Bromine may reduce thermal stability
Pyrazine-2,3-dicarboxylic acid Decomposes at 175 Soluble in THF, water Prone to decarboxylation under heat
6-Chloroquinoxaline-2,3-dicarboxylic acid 175 (decomp.) Low in water High crystallinity due to planar structure
Chlorendic acid Not reported Insoluble in water Stable in acidic conditions
MNA (anhydride) Data in Table I Soluble in organic solvents Resists hydrolysis due to bicyclic framework

Reactivity Trends :

  • Esterification : Pyrazine-2,3-dicarboxylic acid derivatives form esters (e.g., propyl/methyl esters) under microwave irradiation, though decarboxylation can occur . Bromothiophene analogs may face similar challenges.
  • Anhydride Formation: MNA’s anhydride form is critical for epoxy resin curing, suggesting bromothiophene analogs could serve as monomers in polymer synthesis .

Toxicity Considerations :

  • Halogenated compounds like chlorendic acid and PFOA exhibit persistence and bioaccumulation risks . Bromothiophene derivatives may require toxicity profiling.
  • Carboxylic acids (e.g., adipic acid) generally show low acute toxicity (LD50 >500 mg/kg) .

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